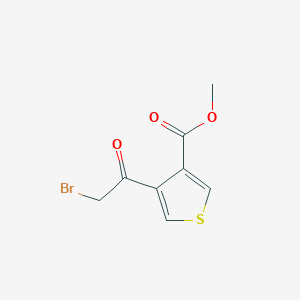

Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

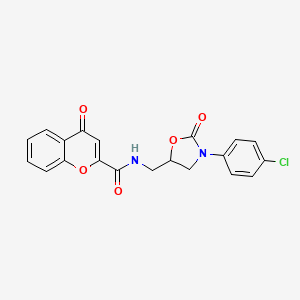

Vue d'ensemble

Description

“Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 2230803-90-2 . It has a molecular weight of 263.11 . The IUPAC name for this compound is methyl 4- (2-bromoacetyl)thiophene-3-carboxylate .

Synthesis Analysis

The synthesis of related compounds often involves alkylation . For instance, the synthesis of the thienopyranone scaffold began with the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with N-acetylmorpholine .Molecular Structure Analysis

The InChI code for “Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate” is 1S/C8H7BrO3S/c1-12-8(11)6-4-13-3-5(6)7(10)2-9/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Thiophene derivatives, including Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate, serve as valuable scaffolds for drug design. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen (a nonsteroidal anti-inflammatory drug) contains a 2-substituted thiophene framework, while articaine (used as a dental anesthetic) features a 2,3,4-trisubstituted thiophene structure .

Organic Semiconductors and Electronics

Thiophene-based compounds play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Researchers explore the electronic properties of these derivatives, aiming for efficient charge transport and optoelectronic applications .

Corrosion Inhibition

Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable for various applications, including coatings and surface treatments .

Biological Activity and Bioactivity Screening

Researchers investigate the biological effects of thiophene derivatives, including Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate. These compounds undergo bioactivity screening to identify potential leads for drug development. For instance, studies assess their impact on cell viability, enzyme inhibition, and cellular pathways .

Materials Science and Polymer Chemistry

Thiophene-containing polymers exhibit interesting properties, such as conductivity and solubility. Researchers explore their use in conducting polymers, sensors, and optoelectronic materials. Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate may serve as a building block for such materials .

Synthetic Methodology and Heterocyclization

The synthesis of thiophene derivatives involves various methods, including condensation reactions (e.g., Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses). Researchers continue to develop efficient synthetic routes to access diverse thiophene-based compounds .

Safety and Hazards

The safety data sheet for a related compound, Methyl thiophene-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid that causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are therefore of interest to medicinal chemists . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Thiophene derivatives are known to have various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propriétés

IUPAC Name |

methyl 4-(2-bromoacetyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-12-8(11)6-4-13-3-5(6)7(10)2-9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIFLKAOGMZLSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699839.png)

![N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699841.png)

![5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2699842.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2699845.png)

![2-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2699848.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2699854.png)

![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)